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Compound of Interest

Compound Name: Vilanterol

Cat. No.: B1248922

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability
investigations of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA). The information is
compiled from a range of preclinical and clinical studies, with a focus on quantitative data,
experimental methodologies, and relevant signaling pathways.

Introduction

Vilanterol is a selective long-acting beta-2 adrenergic agonist developed for the once-daily
treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary
disease (COPD). Its prolonged duration of action offers the potential for improved patient
adherence and convenience. As with any novel therapeutic agent, a thorough evaluation of its
safety and tolerability is paramount. This guide summarizes the foundational studies that have
characterized the safety profile of Vilanterol.

Preclinical Safety and Tolerability

Initial preclinical investigations in various animal models were conducted to assess the general
toxicity, cardiovascular safety, and potential for carcinogenicity and reproductive toxicity of
Vilanterol.

General Toxicology
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Repeat-dose toxicity studies were conducted in both rodents and non-rodents. These studies
are designed to identify potential target organs for toxicity and to determine the no-observed-
adverse-effect level (NOAEL).

Experimental Protocol: Repeat-Dose Inhalation Toxicology Study
A representative preclinical toxicology study would involve the following steps:

« Animal Model Selection: Typically, two mammalian species are used, one rodent (e.g.,
Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required by regulatory
guidelines.

» Drug Administration: Vilanterol is administered via inhalation to mimic the clinical route of
exposure. Doses are selected to represent multiples of the intended human therapeutic
dose.

o Duration of Exposure: Study durations can range from a few weeks to several months to
assess both short-term and chronic toxicity.

o Parameters Monitored:

o

Clinical Observations: Daily monitoring for any changes in appearance, behavior, and
overall health.

o Body Weight and Food Consumption: Measured weekly to assess general health and
potential dose-related effects.

o Ophthalmoscopy: Conducted at baseline and termination to detect any ocular
abnormalities.

o Electrocardiography (ECG): Performed at baseline and at specified intervals to monitor
cardiovascular function.

o Clinical Pathology: Blood and urine samples are collected at designated time points for
hematology, clinical chemistry, and urinalysis.
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o Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and
organs are weighed and examined for gross and microscopic abnormalities.

Cardiovascular Safety Pharmacology

Given the known class effects of beta-2 agonists on the cardiovascular system, dedicated
safety pharmacology studies were a critical component of the preclinical evaluation.

Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Dogs

This protocol is designed to assess the effects of Vilanterol on key cardiovascular parameters
in a conscious, unrestrained animal model:

» Animal Model: Beagle dogs are surgically implanted with telemetry devices capable of
continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.

o Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study
environment to minimize stress-related physiological changes.

e Drug Administration: Vilanterol is administered, typically via inhalation, at various dose
levels, including a vehicle control.

o Data Collection: Cardiovascular parameters are continuously recorded before and for a
specified period after drug administration.

o Data Analysis: The collected data is analyzed for changes in heart rate, blood pressure, and
ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).

Carcinogenicity and Reproductive Toxicity

Long-term carcinogenicity studies in rodents and reproductive and developmental toxicity
studies were conducted to assess the potential for Vilanterol to cause cancer or affect
reproductive function and fetal development. In 2-year inhalation studies, drug-related
neoplasms were observed in rats (adenomas of the pituitary gland and leiomyomas of
mesovarian ligaments) and mice (tubulostromal adenomas in the ovaries)[1]. In developmental
and reproductive toxicity studies, no teratogenic effects were seen in rats or rabbits at
exposures significantly higher than the maximum recommended human daily inhalation
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dose[2]. However, an increase in fetal skeletal variations was noted in rabbits at high
exposures[2].

Clinical Safety and Tolerability

The clinical development program for Vilanterol involved numerous studies in healthy
volunteers and patients with asthma and COPD. These trials provided a robust dataset on the
safety and tolerability of Vilanterol in the target populations.

Overview of Adverse Events

The most common adverse events reported in clinical trials with Vilanterol were consistent
with the known class effects of LABAs. The data presented below is a summary from various
clinical trials, including those where Vilanterol was administered as monotherapy or in
combination with an inhaled corticosteroid (ICS).

Table 1: Incidence of Common Adverse Events in Vilanterol Clinical Trials

Adverse Event Vilanterol Treated (%) Placebo/Comparator (%)
Headache 5-12 4-9

Nasopharyngitis 5-11 4-8

Upper Respiratory Tract

Int‘)epction p ' 37 2o

Oropharyngeal Candidiasis* 1-7 <1-3

Back Pain 2-4 1-3

Cough 2-4 2-5

Influenza 2-4 1-3

Note: The incidence of oropharyngeal candidiasis is primarily observed when Vilanterol is co-
administered with an inhaled corticosteroid.

Cardiovascular Safety in Clinical Trials
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Extensive cardiovascular safety assessments were conducted throughout the clinical
development program, including electrocardiograms (ECGs), Holter monitoring, and evaluation
of cardiovascular adverse events.

Experimental Protocol: Clinical Cardiovascular Safety Assessment
The methodology for assessing cardiovascular safety in pivotal clinical trials typically includes:

» Subject Population: Inclusion of a broad range of patients, including those with a history of or
risk factors for cardiovascular disease.

o ECG Monitoring:

o 12-Lead ECGs: Performed at screening, baseline, and at multiple time points throughout
the study.

o Holter Monitoring: Continuous ECG recording over a 24-hour period is often performed in
a subset of patients to assess heart rate variability and detect arrhythmias.

« Vital Signs: Blood pressure and heart rate are measured at each study visit.

o Adverse Event Monitoring: All cardiovascular adverse events, including serious adverse
events (SAEs) such as myocardial infarction and stroke, are meticulously recorded and
adjudicated by an independent clinical events committee.

o Biomarkers: In some studies, cardiac biomarkers (e.g., troponins) may be monitored.

Table 2: Summary of Cardiovascular Safety Findings from Key Clinical Trials
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. . Vilanterol Treatment Key Cardiovascular Safety
Trial (Population) Group(s) o ———

No increased risk of the
composite cardiovascular
endpoint (cardiovascular
SUMMIT (COPD with CV risk) Vilanterol 25 mcg death, myocardial infarction,
stroke, unstable angina, or
transient ischemic attack)

compared to placebo.[3]

The proportion of patients with

, on-treatment cardiovascular
Fluticasone )
IMPACT (COPD) o ] adverse events of special
furoate/Umeclidinium/Vilanterol o
interest was similar across

treatment arms (10-11%).[4]

No clinically important changes

. ] in QT interval. A small,
Fluticasone furoate/Vilanterol o o ]
52-week Asthma Study statistically significant increase
(100/25 pg and 200/25 pg) )
in pulse rate was observed

compared to the comparator.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

The potential for systemic effects of inhaled corticosteroids, often co-administered with
Vilanterol, on the HPA axis is a key safety consideration.

Experimental Protocol: Assessment of HPA Axis Function
The standard method for evaluating HPA axis function in clinical trials involves:
o Measurement of Cortisol Levels:

o 24-Hour Urinary Free Cortisol (UFC): This is a primary endpoint in many studies. Patients
collect all urine produced over a 24-hour period. The total amount of free cortisol excreted
is then measured.
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o Serum Cortisol: Blood samples are collected at various time points over a 24-hour period
to determine the serum cortisol concentration profile.

o Study Design: These studies are often placebo-controlled and may include an active
comparator known to affect HPA axis function (e.g., oral prednisolone) to demonstrate assay
sensitivity.

o Data Analysis: The geometric mean of the 24-hour UFC or the area under the curve (AUC)
for serum cortisol is calculated and compared between treatment groups.

In a dedicated study, once-daily administration of fluticasone furoate/vilanterol was found to be
non-inferior to placebo on HPA axis function, with no indication of significant cortisol
suppression after 42 days of treatment.

Signaling Pathway

Vilanterol exerts its therapeutic effect through the stimulation of beta-2 adrenergic receptors,
which are G-protein coupled receptors. The activation of this signaling pathway leads to
bronchodilation.
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Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Vilanterol.

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase Il clinical trial designed to
assess the safety and tolerability of Vilanterol.
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Caption: Generalized Workflow of a Vilanterol Phase Il Safety Trial.
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Conclusion

The initial investigations into the safety and tolerability profile of Vilanterol, encompassing both
preclinical and extensive clinical studies, have established a well-characterized safety profile.
The most frequently observed adverse events are consistent with the known pharmacology of
the beta-2 agonist class. Comprehensive cardiovascular and HPA axis assessments have not
identified significant safety concerns. This body of evidence supports the use of Vilanterol in
the management of obstructive airway diseases in appropriate patient populations. Continuous
safety surveillance in the post-marketing setting remains essential for the ongoing
characterization of the long-term safety of Vilanterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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